1-Chlorocyclopentane-1-carbonitrile
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Overview
Description
1-Chlorocyclopentane-1-carbonitrile is an organic compound with the molecular formula C6H8ClN It is a derivative of cyclopentane, where a chlorine atom and a nitrile group are attached to the same carbon atom in the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorocyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with thionyl chloride to form 1-chlorocyclopentane, which is then treated with sodium cyanide to introduce the nitrile group. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as acetonitrile or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chlorocyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted cyclopentane derivatives.
Reduction: Cyclopentylamine.
Hydrolysis: Cyclopentane carboxylic acid.
Scientific Research Applications
1-Chlorocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chlorocyclopentane-1-carbonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Chlorocyclopentane-1-carbonitrile can be compared with other similar compounds such as:
Cyclopentane-1-carbonitrile: Lacks the chlorine atom, resulting in different reactivity and applications.
1-Bromocyclopentane-1-carbonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in nucleophilic substitution reactions.
Cyclopentane-1-carboxylic acid: The nitrile group is replaced by a carboxylic acid group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its combination of a chlorine atom and a nitrile group on the same carbon atom, which imparts distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-chlorocyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN/c7-6(5-8)3-1-2-4-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAGXRRRBSXKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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